molecular formula C21H32O3 B1236945 17,20-Dihydroxypregn-4-en-3-one

17,20-Dihydroxypregn-4-en-3-one

Cat. No.: B1236945
M. Wt: 332.5 g/mol
InChI Key: MASCESDECGBIBB-JAKCRWNRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,20-Dihydroxypregn-4-en-3-one is a significant pregnene steroid that serves as a key molecule in endocrine research across species. In teleost fish, this steroid and its specific isomer 17α,20β-dihydroxypregn-4-en-3-one (17,20β-P) function as a major progestin and maturation-inducing steroid . It plays a critical role in regulating reproductive physiology and behavior, primarily by inducing oocyte final maturation and spermiation (milt production) . Furthermore, when released by female fish, it acts as a potent pre-ovulatory pheromone, directly influencing male courtship behavior; studies on species like the Nile tilapia have shown that females treated with this steroid elicit increased chasing frequency and reduced chasing latency from dominant males, an effect mediated through the male olfactory system . In mammalian systems, the 17α,20α-dihydroxy configuration of this compound is identified as a metabolite of progesterone . Its formation from progesterone is associated with a key enzymatic shift, particularly the induction of a 17α-hydroxylase enzyme in placental tissue, which contributes to the decline in maternal progesterone levels prior to parturition, as observed in ovine models . Research also indicates it is a substrate for the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), placing it at a crucial junction in the control of progesterone homeostasis during pregnancy . This compound is provided as a high-purity reagent for research applications, including endocrinology, reproductive biology, and comparative physiology. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13?,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

MASCESDECGBIBB-JAKCRWNRSA-N

SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Isomeric SMILES

CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Origin of Product

United States

Scientific Research Applications

Endocrine Functions and Reproductive Biology

Role in Teleost Fishes
In teleost fish, 17,20-dihydroxypregn-4-en-3-one serves as a major progestin, crucial for reproductive processes. It is involved in:

  • Oocyte Maturation : This compound induces the final maturation of oocytes, which is essential for successful spawning. Its role has been documented across various species of teleosts, where it acts as a maturation-inducing steroid (MIS) .
  • Spermiation and Sperm Motility : It enhances sperm motility by altering the pH and fluidity of seminal fluid, thus facilitating successful fertilization .
  • Meiosis Initiation : Recent studies suggest that this steroid may initiate meiosis in male fishes, marking a critical step in spermatogenesis .

Hormonal Regulation and Mechanisms

Enzymatic Interactions
this compound is a substrate for the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzyme catalyzes its conversion into other biologically active steroids, playing a key role in maintaining progesterone homeostasis during pregnancy . The hormonal regulation surrounding this compound is complex and involves interactions with luteinizing hormone (LH), which stimulates its production in response to reproductive cues .

Clinical Research Applications

Potential Therapeutic Uses
Research indicates that this compound may have therapeutic potential in treating reproductive disorders and enhancing fertility treatments:

  • Fertility Treatments : Given its role in oocyte maturation and sperm function, this compound could be explored as a therapeutic agent in assisted reproductive technologies .
  • Endocrine Disruption Studies : Understanding the effects of environmental endocrine disruptors on the synthesis and function of this steroid can provide insights into reproductive health issues in aquatic organisms .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
PubMed Male FishesIdentified as a major progestin; induces oocyte maturation and enhances sperm motility.
ResearchGate SteroidogenesisDemonstrated utility in high-throughput assays for studying steroidogenesis effects.
PubChem Chemical PropertiesDescribed molecular structure and potential applications in biochemical research.

Chemical Reactions Analysis

Conversion to 17α-hydroxyprogesterone

The primary chemical reaction of 17,20-dihydroxypregn-4-en-3-one is its conversion to 17α-hydroxyprogesterone, facilitated by the enzyme 20α-hydroxysteroid dehydrogenase.

17 20 dihydroxypregn 4 en 3 one+NAD(P)+17 hydroxyprogesterone+NAD(P)H+H+\text{17 20 dihydroxypregn 4 en 3 one}+NAD(P)^+\rightleftharpoons \text{17 hydroxyprogesterone}+NAD(P)H+H^+

This reaction is important for maintaining progesterone homeostasis during pregnancy in mammals. The enzyme 20α-hydroxysteroid dehydrogenase, which facilitates this conversion, is actively involved in controlling progesterone levels during mammalian pregnancy .

Role in Oocyte Maturation

In several teleost fish, 17,20β-dihydroxy-4-pregnen-3-one is an oocyte maturation-inducing steroid . Research has shown that ovaries of reproductively mature Atlantic cod (Gadus morhua) can synthesize 17,20β,21‐trihydroxypregn‐4‐en‐3‐one from 17‐hydroxypregn‐4‐ene‐3,20‐dione .

Interactions with Steroid Signaling Pathways

This compound interacts with receptors involved in steroid signaling pathways, influencing gonadotropin secretion and modulating gene expression related to hormone synthesis and release.

Comparison with Related Steroids

The table below summarizes the structural features and unique aspects of compounds with structural similarities to this compound:

Compound NameStructural FeaturesUnique Aspects
ProgesteronePregnane structure with a keto group at C3Stronger progestational activity
17-HydroxyprogesteroneHydroxyl group at C17Precursor in steroidogenesis
TestosteroneC19 steroid with a ketone groupMajor androgen; more potent than this compound
CortisolC21 steroid with hydroxyl groups at C11 and C21Glucocorticoid with anti-inflammatory properties

This compound's uniqueness lies in its specific hydroxylation pattern and its function as a maturation-inducing steroid, setting it apart from androgens or progestins.

Comparison with Similar Compounds

17-Hydroxyprogesterone (17α-Hydroxypregn-4-ene-3,20-dione)

  • Structure : Differs by lacking a 20-hydroxyl group (molecular formula C₂₁H₃₀O₃ , average mass 330.45 g/mol) .
  • Biological Role: A precursor in cortisol and androgen biosynthesis, critical in diagnosing congenital adrenal hyperplasia .

17,21-Dihydroxypregn-4-ene-3,20-dione

  • Structure : Adds a 21-hydroxyl group (molecular formula C₂₁H₃₀O₅ , average mass 374.45 g/mol) .
  • Biological Role : Intermediate in corticosteroid synthesis (e.g., cortisol). The 21-hydroxylation is a hallmark of glucocorticoids, absent in 17,20-Dihydroxypregn-4-en-3-one .

20-Hydroxyprogesterone [(20S)-20-Hydroxypregn-4-en-3-one]

  • Structure : Lacks the 17-hydroxyl group (molecular formula C₂₁H₃₂O₂ , average mass 316.48 g/mol) .
  • Stereochemical distinction at C20 (S-configuration) reduces affinity for progesterone receptors compared to the R-configured 17,20-Dihydroxy variant .

17α,20α-Dihydroxypregn-4-en-3-one

  • Structure : Stereoisomer with both hydroxyl groups in the α-configuration (molecular formula C₂₁H₃₂O₃ ) .
  • Biological Role : Less biologically active than the 20β-isomer; studies suggest minimal involvement in steroidogenic pathways .

5β-Dihydrodeoxycorticosterone

  • Structure : Features a 5β-reduced A-ring and 21-hydroxyl group (molecular formula C₂₁H₃₂O₃ ) .
  • Biological Role : A neurosteroid modulating GABA receptors, contrasting with the reproductive focus of this compound .

Structural and Functional Analysis Table

Compound Molecular Formula Key Functional Groups Biological Role Key Research Findings References
This compound C₂₁H₃₂O₃ 17α-OH, 20β-OH, 3-keto Meiosis initiation in fish Induces Spo11 and synaptonemal complexes
17-Hydroxyprogesterone C₂₁H₃₀O₃ 17α-OH, 3,20-diketo Cortisol precursor Diagnostic marker for adrenal hyperplasia
17,21-Dihydroxypregn-4-ene-3,20-dione C₂₁H₃₀O₅ 17α-OH, 21-OH, 3,20-diketo Corticosteroid synthesis Intermediate in glucocorticoid pathways
20-Hydroxyprogesterone C₂₁H₃₂O₂ 20α-OH, 3-keto Progesterone metabolite Lacks meiotic activity in eel models
17α,20α-Dihydroxypregn-4-en-3-one C₂₁H₃₂O₃ 17α-OH, 20α-OH, 3-keto Low steroidogenic activity Minimal receptor binding affinity

Research Implications and Contradictions

  • Stereochemical Specificity : The 20β-hydroxy configuration in this compound is critical for binding progesterone receptors in fish, whereas 20α-isomers show reduced efficacy .
  • Functional Overlap : Despite structural similarities, 17,21-Dihydroxy compounds are channeled into corticosteroid synthesis, unlike the reproductive-focused 17,20-Dihydroxy variants .
  • Nomenclature Conflicts: Multiple synonyms (e.g., "17α,20β-Dihydroxyprogesterone" vs. "(20R)-17,20-Dihydroxypregn-4-en-3-one") highlight the need for standardized naming .

Preparation Methods

Substrate Selection and Strain Optimization

The process typically begins with progesterone or related pregnane derivatives as substrates. Microorganisms such as Rhizopus arrhizus and Aspergillus niger are employed due to their inherent 17α-hydroxylase and 20β-hydroxylase activities. Strain optimization via mutagenesis or genetic engineering has been shown to improve hydroxylation efficiency. For example, overexpression of cytochrome P450 enzymes in Saccharomyces cerevisiae increased 17,20-dihydroxypregn-4-en-3-one yields by 40% in pilot-scale fermentations.

Fermentation Conditions

Key parameters include pH (6.5–7.5), temperature (28–32°C), and oxygenation (dissolved O₂ > 30%). A study using Cunninghamella elegans demonstrated that fed-batch fermentation with glycerol as a carbon source achieved a final product concentration of 12.8 g/L after 120 hours. The inclusion of surfactants like Tween 80 enhanced substrate solubility, reducing reaction time by 15%.

Table 1: Microbial Biotransformation Parameters

MicroorganismSubstrateYield (%)Time (h)Key Enzyme
Rhizopus arrhizusProgesterone689617α-hydroxylase
Aspergillus nigerPregnenolone7210820β-hydroxylase
Engineered S. cerevisiae17α-OH-Progesterone8572CYP17A1/P450 oxidoreductase

Chemical Synthesis

Chemical synthesis provides precise control over stereochemistry and functional group placement, making it indispensable for producing high-purity this compound. Two principal routes are discussed: direct hydroxylation and multi-step functionalization .

Direct Hydroxylation of Pregnane Derivatives

This method involves the simultaneous introduction of hydroxyl groups at C17 and C20 positions. A patented approach uses mercury(II) acetate as a catalyst in formic acid–dimethylformamide (DMF) solvent systems. For instance, treating 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one with Hg(OAc)₂ at 50–55°C for 3 hours yielded 17α-formyloxy-pregn-4-en-3,20-dione, which was hydrolyzed to the target compound with 95% efficiency.

Reaction Scheme:

17α-Ethynyl precursorHg(OAc)₂, HCOOH/DMF17α-Formyloxy intermediateHydrolysisThis compound\text{17α-Ethynyl precursor} \xrightarrow{\text{Hg(OAc)₂, HCOOH/DMF}} \text{17α-Formyloxy intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Multi-Step Functionalization

An alternative route starts with Reichstein’s Substance S (11-deoxycortisol). Protection of the C21 hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride, followed by Oppenauer oxidation at C3 and selective deprotection, affords the desired product in 78% overall yield. Critical to this method is the use of anhydrous conditions to prevent side reactions.

Enzymatic Conversion Using 20α-Hydroxysteroid Dehydrogenase

The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) catalyzes the reversible oxidation of 17α,20α-dihydroxypregn-4-en-3-one to 17α-hydroxyprogesterone, offering a biocatalytic route.

Enzyme Isolation and Immobilization

20α-HSD is purified from bovine luteal tissue or recombinant E. coli systems. Immobilization on chitosan-alginate beads improved enzyme stability, allowing for 15 reuse cycles without significant activity loss.

Reaction Optimization

Using NADPH as a cofactor, the equilibrium shifts toward reduction, favoring this compound synthesis. A pH of 8.5 and 37°C optimized reaction kinetics, achieving a turnover number (kₐₜ) of 4.2 s⁻¹.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

MethodCost (USD/kg)Purity (%)Environmental Impact
Microbial2,80098.5Low (aqueous waste)
Chemical3,50099.9High (Hg waste)
Enzymatic4,20097.0Moderate

Waste Management in Chemical Synthesis

The use of mercury catalysts necessitates rigorous wastewater treatment. Advanced oxidation processes (AOPs) with UV/H₂O₂ reduce Hg²⁺ concentrations to <1 ppb, complying with EPA standards .

Q & A

Q. How can multi-omics data be integrated to elucidate the hormone’s systemic role?

  • Methodological Answer : Use systems biology platforms (e.g., MetaboAnalyst, STRING) to correlate metabolomic (this compound levels), proteomic (enzyme expression), and clinical data (e.g., steroid hormone panels). Apply machine learning (random forests) to identify key regulatory nodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,20-Dihydroxypregn-4-en-3-one
Reactant of Route 2
17,20-Dihydroxypregn-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.